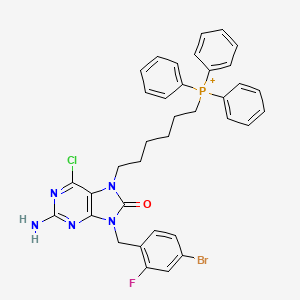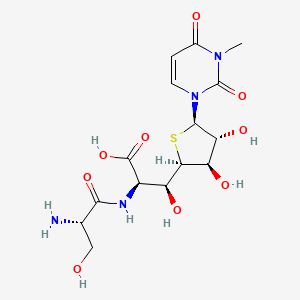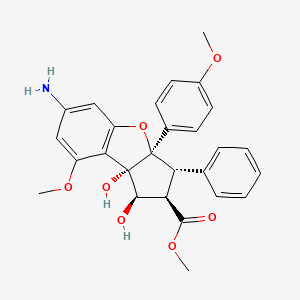
eIF4A3-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eukaryotic Initiation Factor 4A-3 Inhibitor 14 (eIF4A3-IN-14) is a small molecule inhibitor specifically designed to target eukaryotic initiation factor 4A-3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family and plays a crucial role in RNA metabolism, including mRNA splicing, export, and degradation . The inhibition of eIF4A3 has been shown to have potential therapeutic applications in cancer treatment due to its role in tumorigenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule using techniques such as cyclization or condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s binding affinity and specificity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
eIF4A3-IN-14 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
eIF4A3-IN-14 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of eIF4A3 in tumorigenesis and to evaluate its potential as a therapeutic target in various cancers.
RNA Metabolism Studies: The compound helps researchers understand the mechanisms of RNA splicing, export, and degradation by inhibiting eIF4A3.
Drug Development: This compound serves as a lead compound for developing new inhibitors targeting eIF4A3 and related pathways.
Mecanismo De Acción
eIF4A3-IN-14 exerts its effects by binding to eIF4A3 and inhibiting its RNA helicase activity. This inhibition disrupts the formation of the exon junction complex (EJC), which is essential for mRNA splicing and quality control . By interfering with these processes, this compound can reduce the expression of proteins involved in tumor growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
eIF4A1 Inhibitors: These compounds target eukaryotic initiation factor 4A-1 (eIF4A1), another member of the DEAD-box protein family, and have similar effects on RNA metabolism.
eIF4A2 Inhibitors: These inhibitors target eukaryotic initiation factor 4A-2 (eIF4A2), which also plays a role in RNA splicing and translation initiation.
Uniqueness of eIF4A3-IN-14
This compound is unique in its specificity for eIF4A3, allowing for targeted inhibition of this particular protein without affecting other members of the DEAD-box family. This specificity reduces off-target effects and enhances the compound’s potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C27H27NO7 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
methyl (1R,2R,3S,3aR,8bS)-6-amino-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H27NO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,28H2,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
Clave InChI |
LDWPQOSSUCBSKV-PXIJUOARSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


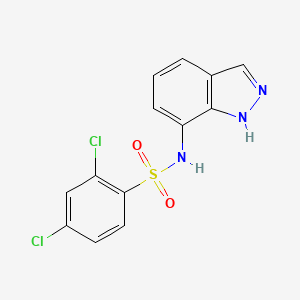
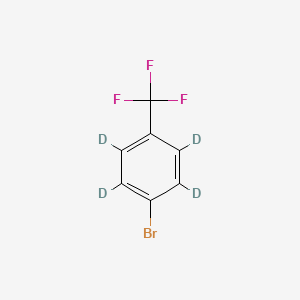
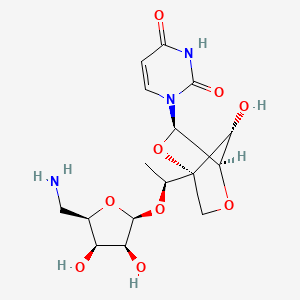
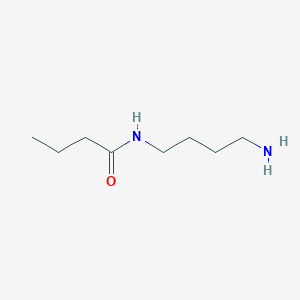
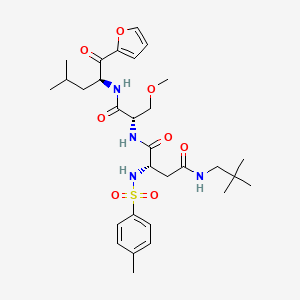
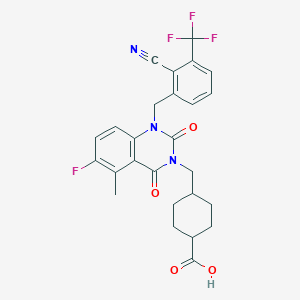
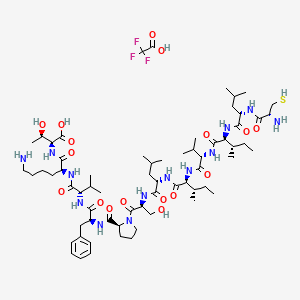
![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
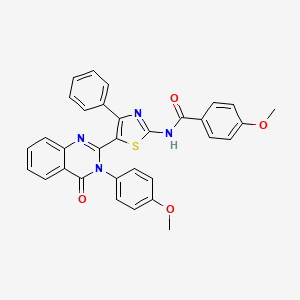
![(2R,4R,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12404373.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)

